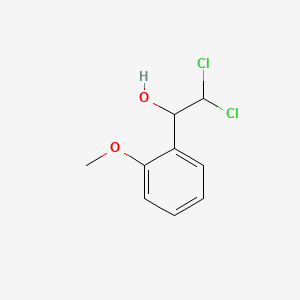
2,2-Dichloro-1-(2-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Cl2O2 It is a chlorinated derivative of 1-(2-methoxyphenyl)ethanol, characterized by the presence of two chlorine atoms at the 2,2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol typically involves the chlorination of 1-(2-methoxyphenyl)ethanol. One common method is the reaction of 1-(2-methoxyphenyl)ethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(2-methoxyphenyl)acetone.
Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethane.
Substitution: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethers or esters.
Scientific Research Applications
2,2-Dichloro-1-(2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(3-methoxyphenyl)ethanol
- 2,2-Dichloro-1-(2-chloro-5-methoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-methoxyphenyl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the chlorine atoms can result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10Cl2O2 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI Key |
ZMGDFBRQSPJGAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















